2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h8,10,13H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPXOBRZYYEMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein. This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV. It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The compound interacts with the HBV core protein, leading to changes in its conformation that inhibit the virus’s ability to replicate.
Biochemical Analysis
Biochemical Properties
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a core protein allosteric modulator (CpAM) for the inhibition of hepatitis B virus (HBV) core protein. This compound interacts with the HBV core protein, altering its conformation and thereby inhibiting the replication of the virus. Additionally, it has shown interactions with various nucleoside-resistant HBV variants, making it a promising candidate for antiviral therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in viral replication. The compound has been shown to inhibit HBV DNA viral load in mouse models, indicating its potential to disrupt viral replication at the cellular level. Furthermore, it may affect gene expression related to viral replication and immune response, although detailed studies on these aspects are still ongoing.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the HBV core protein. This binding induces conformational changes in the protein, rendering it incapable of supporting viral replication. The compound acts as an allosteric modulator, meaning it binds to a site other than the active site of the enzyme, causing a change in its activity. This mechanism of action is crucial for its effectiveness against nucleoside-resistant variants of HBV.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on HBV replication over extended periods. Degradation products and long-term effects on cellular function are areas that require further investigation. In vitro and in vivo studies have shown that the compound remains effective over time, but detailed kinetic studies are needed to fully understand its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces HBV DNA viral load without significant toxicity. At higher doses, potential adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown into various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound. Understanding these pathways is crucial for predicting drug interactions and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as the liver, where HBV replication primarily occurs. The compound’s distribution profile is essential for its therapeutic efficacy and helps in designing targeted delivery systems.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with viral proteins Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antiviral activity
Biological Activity
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a tetrahydropyrazole structure fused to a cyclohexyl group, which may influence its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : This compound has been identified as a potent inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes including cell cycle regulation and signaling pathways. Inhibition of CK1 can lead to significant therapeutic effects in diseases such as cancer and neurodegenerative disorders .
- Antioxidant Activity : Preliminary studies suggest that the compound may also possess antioxidant properties, potentially mitigating oxidative stress within cells. This activity is critical in the context of diseases linked to oxidative damage .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of the compound:
- In Vitro Studies : Various in vitro assays have demonstrated that this compound effectively inhibits CK1 activity with IC50 values indicating high potency. For example:
- In Vivo Studies : Animal models have shown that administration of this compound can lead to reduced tumor growth rates in xenograft models. The observed effects are attributed to the compound's ability to modulate signaling pathways involved in cell proliferation .
Case Study 1: Cancer Treatment
In a study focusing on glioblastoma treatment, researchers administered varying doses of this compound to mice bearing tumors. The results indicated:
- Tumor Size Reduction : A significant reduction in tumor size was observed compared to control groups.
- Survival Rates : Increased survival rates were noted among treated mice over a period of four weeks .
Case Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of the compound against neurodegeneration induced by oxidative stress. Key findings included:
- Cell Viability : Enhanced cell viability in neuronal cell lines exposed to oxidative agents when treated with the compound.
- Mechanistic Insights : The neuroprotective effect was linked to the activation of survival pathways and inhibition of apoptotic signals .
Data Tables
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. Studies have shown that tetrahydropyrazolo derivatives can interact with specific cellular pathways to inhibit tumor growth. For instance, the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been documented in various studies .
2. Neurological Disorders
The compound's structure allows it to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have indicated that derivatives of tetrahydropyrazolo compounds may exhibit antidepressant-like effects in animal models .
3. Antimicrobial Properties
There is emerging evidence that this compound and its derivatives possess antimicrobial activity against various pathogens. This property makes it a candidate for further research in developing new antibiotics or antifungal agents .
Agricultural Science
1. Pesticide Development
The chemical structure of this compound suggests potential utility as a pesticide or herbicide. Compounds with similar frameworks have been shown to exhibit insecticidal properties against agricultural pests. Research into its efficacy and safety as a biopesticide is ongoing .
Material Science
1. Polymer Chemistry
In the field of material science, the unique properties of this compound allow it to be used as a building block for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical strength compared to conventional materials. The incorporation of such compounds into polymer matrices is being explored for applications in coatings and composites .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Modifications
Pyrazolo[1,5-a]pyrazine Derivatives
6-Isopropyl Derivative
(R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (MW: 166.2 g/mol) was synthesized via LiAlH4 reduction of a ketone precursor. This derivative emphasizes the impact of alkyl substituents on stereoelectronic properties and synthetic accessibility .2-Trifluoromethyl Derivative
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (MW: 191.16 g/mol) incorporates an electron-withdrawing CF3 group, which enhances metabolic stability and influences binding affinity through polar interactions .
Pyrazolo-Pyrimidine Hybrids
Zanubrutinib, a Bruton’s tyrosine kinase (Btk) inhibitor, features a tetrahydropyrazolo[1,5-a]pyrimidine core with a 4-phenoxyphenyl substituent. The pyrimidine ring introduces additional hydrogen-bonding capacity compared to pyrazine-based analogs .
Kinase Inhibition
- Btk Inhibitors
Zanubrutinib’s tetrahydropyrazolo[1,5-a]pyrimidine scaffold binds covalently to Cys481 in Btk. The cyclohexyl analog’s pyrazine core may alter binding kinetics due to reduced π-stacking capacity compared to pyrimidine .
Reductive Amination
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine was synthesized via reductive amination, a strategy applicable to cyclohexyl derivatives by substituting benzyl with cyclohexyl groups .
Comparative Data Table
*Estimated based on C11H17N3.
Key Research Findings
Substituent Bulk and Hydrophobicity : The cyclohexyl group enhances target engagement in hydrophobic pockets, as seen in HBV CpAMs, whereas smaller groups (e.g., isopropyl) prioritize synthetic ease .
Electron-Withdrawing Effects : Trifluoromethyl groups improve metabolic stability but may reduce solubility compared to cyclohexyl analogs .
Scaffold Flexibility : Pyrazolo[1,5-a]pyrazine derivatives exhibit broader conformational adaptability than pyrimidine-based scaffolds, influencing binding kinetics .
Preparation Methods
General Synthetic Strategies
The synthesis of 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves:
- Construction of the pyrazolo[1,5-a]pyrazine bicyclic core.
- Introduction of the cyclohexyl substituent at the 2-position.
- Control of ring saturation (tetrahydro) at positions 4,5,6,7.
Several synthetic routes have been reported, including multicomponent reactions, cyclization of suitable precursors, and functional group transformations.
Multicomponent Reaction Approach
One efficient route utilizes multicomponent reactions (MCRs) that combine multiple building blocks in a single step to form the bicyclic system:
- Starting Materials: Typically, hydrazine derivatives, cyclohexanone or cyclohexyl-containing aldehydes/ketones, and 1,2-diamines or related nitrogen sources.
- Mechanism: Initial condensation forms hydrazones or imines, followed by intramolecular cyclization to form the fused pyrazolo-pyrazine ring.
- Advantages: This approach allows rapid assembly of complex structures with good yields and structural diversity.
Cyclization of Substituted Precursors
Another common method involves synthesizing substituted pyrazine or pyrazole precursors that undergo intramolecular cyclization:
- Step 1: Preparation of a 2-cyclohexyl-substituted pyrazine or pyrazole intermediate, often via nucleophilic substitution or coupling reactions.
- Step 2: Ring closure via heating or catalysis to form the fused bicyclic system.
- Step 3: Reduction or selective hydrogenation to achieve the tetrahydro state at positions 4,5,6,7.
This method offers precise control of substitution patterns and ring saturation.
Patent-Reported Synthetic Route (WO2015073763A1)
A notable synthetic procedure is described in patent WO2015073763A1, which focuses on substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase inhibitors. Key points include:
- Starting Materials: Substituted pyrazolo precursors with appropriate leaving groups.
- Cyclization Conditions: Utilization of base or acid catalysis to promote ring fusion.
- Functionalization: Post-cyclization modifications to introduce or vary the cyclohexyl group.
- Purification: Chromatographic techniques to isolate pure bicyclic compounds.
The patent emphasizes the versatility of the synthetic scheme to accommodate various substitutions, including the cyclohexyl group at position 2.
Representative Synthetic Data Table
| Step | Reaction Type | Starting Material(s) | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Condensation | Hydrazine derivative + cyclohexanone | Acidic or neutral solvent, reflux | Formation of hydrazone intermediate |
| 2 | Cyclization | Hydrazone intermediate | Heating or catalytic acid/base | Formation of pyrazolo[1,5-a]pyrazine bicyclic core |
| 3 | Hydrogenation/Reduction | Bicyclic intermediate | H2, Pd/C or chemical reductant | Tetrahydro ring saturation at positions 4-7 |
| 4 | Purification | Crude product | Chromatography | Isolation of pure this compound |
Research Findings on Preparation Efficiency and Yields
- Multicomponent reactions yield the target compound in moderate to high yields (50-80%) with relatively simple purification.
- Cyclization methods provide high regioselectivity but may require longer reaction times or harsher conditions.
- Hydrogenation steps must be carefully controlled to avoid over-reduction or ring opening.
- The presence of the cyclohexyl group enhances lipophilicity, which can affect solubility during purification.
Analytical and Characterization Techniques
- NMR Spectroscopy: Confirms the bicyclic structure and cyclohexyl substitution.
- Mass Spectrometry: Verifies molecular weight and purity.
- X-ray Crystallography: Occasionally used to confirm ring fusion and stereochemistry.
- Chromatography (HPLC, TLC): Used for monitoring reaction progress and purification.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multicomponent Reaction | One-pot synthesis, rapid assembly | High efficiency, structural diversity | May have side reactions |
| Cyclization of Precursors | Stepwise control, regioselective | Precise substitution patterns | Requires multiple steps |
| Patent Synthetic Route | Versatile, allows substitutions | Applicable for medicinal chemistry | Detailed conditions proprietary |
Q & A
Q. What are the optimal synthetic routes for 2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how can regioselectivity be controlled during cyclization?
The synthesis typically involves a multi-step process starting with cyclization of pyrazole precursors, followed by functionalization with a cyclohexyl group. Key steps include:
- Cyclization : Use of catalytic copper(II) acetate in methanol to promote ring closure .
- Iodination/Functionalization : Controlled iodination at position 2 using iodine and ethyl ester groups under reflux conditions .
- Regioselectivity : Solvent choice (e.g., dichloromethane vs. DMF) and temperature (50–80°C) critically influence regioselectivity. For example, polar aprotic solvents favor substitution at the pyrazine nitrogen .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm ring saturation and cyclohexyl substitution (e.g., cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydropyrazine ring .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] at m/z 261.2) .
- TLC Monitoring : Silica gel plates (hexane:ethyl acetate 3:1) track reaction progress .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for chiral drug development?
A Rh-catalyzed asymmetric reductive dearomatization strategy has been reported for analogous pyrazolo[1,5-a]pyrimidines:
- Catalytic System : [Rh(COD)Cl] with chiral phosphine ligands (e.g., (R)-BINAP) achieves >90% enantiomeric excess (ee) .
- Substrate Design : Prochiral pyrazolo precursors with electron-withdrawing groups (e.g., nitro) enhance enantioselectivity .
- Scale-Up : Continuous flow reactors improve yield (85–92%) and reduce catalyst loading .
Q. How do structural modifications (e.g., halogenation, ester substitution) impact biological activity, and what contradictions exist in reported data?
- Halogen Effects : Iodo-substituted derivatives show higher binding affinity to HBV core proteins (IC = 0.47 µM) compared to bromo- or chloro-analogs (IC >1 µM) . Contradictions arise in antiviral vs. anticancer activity; for example, ethyl 2-iodo derivatives inhibit HBV but show weak ROS1 kinase inhibition .
- Ester vs. Carboxylic Acid : Ethyl ester derivatives exhibit better cell permeability (logP = 2.8) than carboxylic acid analogs (logP = 1.2), but the latter show stronger enzyme inhibition due to hydrogen bonding .
Q. Table 1: Biological Activity of Selected Derivatives
| Substituent | Target | IC (µM) | Reference |
|---|---|---|---|
| 2-Iodo, Ethyl ester | HBV Core Protein | 0.47 | |
| 2-Bromo, Ethyl ester | ROS1 Kinase | 1.2 | |
| 2-Cyclohexyl | AChE | 1.89 |
Q. What methodologies resolve contradictions in reported pharmacokinetic data (e.g., metabolic stability vs. bioavailability)?
- Metabolic Profiling : Liver microsome assays (human/rat) identify cytochrome P450-mediated oxidation as a primary degradation pathway .
- Bioavailability Optimization : Co-crystallization with cyclodextrins improves aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) without affecting CNS penetration .
- Contradiction Analysis : Discrepancies in half-life (e.g., 2.1 h in mice vs. 4.5 h in rats) are resolved using species-specific protein binding assays .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict stronger binding of cyclohexyl derivatives to HBV core proteins (ΔG = -9.2 kcal/mol) versus pyridine analogs (ΔG = -7.8 kcal/mol) .
- QSAR Models : Hammett constants (σ) for substituents correlate with IC values (R = 0.89), guiding rational design .
Q. What are the critical stability considerations for long-term storage of this compound?
- Degradation Pathways : Photooxidation of the tetrahydropyrazine ring occurs under UV light, forming pyrazine-N-oxides .
- Storage Conditions : Dark vials under argon at -20°C maintain stability >24 months; avoid DMSO due to acid-catalyzed decomposition .
Methodological Guidelines for Data Interpretation
- SAR Analysis : Use comparative IC tables (Table 1) to prioritize substituents for specific targets.
- Synthetic Optimization : Prioritize Rh-catalyzed enantioselective routes for chiral applications .
- Conflict Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
